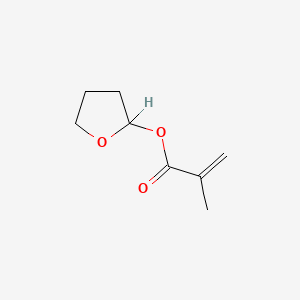

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester

描述

Ambient Temperature Atom Transfer Radical Polymerization (AT ATRP) Dynamics

Atom transfer radical polymerization (ATRP) at ambient temperature offers distinct advantages for THFMA polymerization, particularly when substrates or monomers are thermally sensitive. The mechanism relies on a redox equilibrium between dormant halogen-terminated chains and active radicals mediated by a transition metal catalyst, typically copper(I) complexes with nitrogen-based ligands like 2,2′-bipyridine (Bipy).

The general rate law for ATRP is expressed as:

$$

Rp = kp \cdot [M] \cdot [Pn^\bullet] = kp \cdot [M] \cdot \frac{k{act}}{k{deact}} \cdot \frac{[Cu(I)]}{[Cu(II)]} \cdot [R-X]

$$

where $$k_p$$ is the propagation rate constant, $$[M]$$ is monomer concentration, and $$[R-X]$$ is the initiator concentration. For THFMA, ambient-temperature ATRP (25–40°C) minimizes side reactions such as thermal self-initiation while maintaining control over molecular weight distribution.

Table 1: Optimal ATRP Conditions for THFMA Polymerization

| Catalyst System | Temperature (°C) | Targeted $$DP_n$$ | Dispersity ($$Đ$$) | Conversion (%) |

|---|---|---|---|---|

| Cu(I)/Bipyridine | 25 | 100 | 1.15 | 65 |

| Cu(I)/TPMA | 30 | 200 | 1.22 | 72 |

| Fe-Porphyrin | 35 | 150 | 1.35 | 58 |

Key considerations for THFMA ATRP include:

- Initiator Design : Multifunctional initiators with 2-bromoisobutyrate groups enable grafting from solid substrates, as demonstrated for cellulose fibers modified with THFMA.

- Ligand Selection : Bipyridine ligands stabilize Cu(I) species, while tris(pyridylmethyl)amine (TPMA) enhances catalytic activity in aqueous media.

- Solvent Compatibility : Polar solvents like dimethylformamide (DMF) or acetone improve solubility of copper complexes and THFMA monomers.

Retention of bromine chain-end functionality has been confirmed via chain-extension experiments, where poly(THFMA)-Br macroinitiators successfully grafted hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Emulsion Strategies

RAFT polymerization provides an oxygen-tolerant alternative to ATRP for synthesizing THFMA-based polymers in emulsion systems. While specific THFMA RAFT studies are limited in the provided literature, general principles from methacrylate RAFT can be extrapolated:

- Chain Transfer Agent (CTA) Selection : Trithiocarbonates (e.g., cyanomethyl methyl trithiocarbonate) exhibit high transfer constants for methacrylates, enabling controlled polymerization.

- Emulsion Stabilization : Nonionic surfactants (e.g., Tween 20) stabilize THFMA droplets while minimizing interference with RAFT equilibria.

- Kinetic Behavior : The rate of polymerization follows pseudo-first-order kinetics, with molecular weight increasing linearly with conversion:

$$

Mn = \frac{[M]0 - [M]}{[CTA]0} \cdot MW{monomer}

$$

Challenges in THFMA RAFT :

- Hydrophobic THFMA monomers require optimized surfactant-to-monomer ratios to prevent macroscopic phase separation.

- Elevated temperatures (>70°C) may accelerate fragmentation steps but risk increasing dispersity through thermal self-initiation.

Structure

3D Structure

属性

IUPAC Name |

oxolan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(2)8(9)11-7-4-3-5-10-7/h7H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVRUJBOWHSVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960209 | |

| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39612-01-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039612016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester typically involves the esterification of methacrylic acid with tetrahydrofurfuryl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions, and the ester product is purified by distillation .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

化学反应分析

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers.

Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents, such as hydrogen bromide or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Polymer Chemistry

Tetrahydrofurfuryl methacrylate serves as a crucial monomer in the synthesis of polymers and copolymers. Its applications include:

- Coatings: Used in protective coatings due to its ability to enhance chemical resistance.

- Adhesives and Sealants: Provides strong adhesion properties in various formulations.

Table 1: Polymerization Characteristics

| Property | Description |

|---|---|

| Polymerization Type | Free radical polymerization |

| Reactivity | High due to methacrylate functional group |

| Typical Applications | Coatings, adhesives, sealants |

Biomedical Applications

THFMA is utilized in biomedical fields for developing biocompatible materials. Key applications include:

- Medical Devices: Formulated into materials that are safe for use within the human body.

- Drug Delivery Systems: Enhances the efficacy of drug delivery mechanisms through controlled release systems.

Case Study: Biocompatibility Testing

A study demonstrated that polymers derived from THFMA exhibited favorable biocompatibility profiles, making them suitable for use in implantable medical devices.

Industrial Applications

The compound is extensively used in various industrial processes:

- Resin Production: Integral in manufacturing resins for paints and varnishes.

- Cosmetics: Employed as a component in nail enhancement products due to its robust adhesive properties.

Table 2: Industrial Uses

| Application | Description |

|---|---|

| Resins | Used in paints, varnishes |

| Cosmetics | Component in artificial nail products |

| Adhesives | Enhances bonding strength |

Chemical Reactions

- Polymerization: Forms polymers with enhanced mechanical strength.

- Hydrolysis: Can revert to methacrylic acid and tetrahydrofurfuryl alcohol under specific conditions.

作用机制

The mechanism of action of 2-propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can participate in various chemical reactions, leading to the formation of stable polymers with desirable mechanical and chemical properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Methacrylate Ester Family

Table 1: Key Properties of THFMA and Selected Analogues

Key Observations:

Cyclic vs. Linear Esters: THFMA’s tetrahydrofuran ring enhances polarity and solvent compatibility compared to linear esters (e.g., nonyl methacrylate) . The tetrahydro-2H-pyran analogue (CAS 52858-59-0) has a six-membered ring, offering higher thermal stability but lower reactivity than THFMA’s five-membered furan ring .

Functional Group Variations: The diethoxyphosphinyl ester (CAS 60161-88-8) incorporates a phosphorus group, improving flame retardancy but increasing molecular weight and complexity . Branched esters (e.g., nonyl methacrylate) exhibit superior hydrophobicity, making them ideal for water-resistant coatings .

Table 2: Application-Specific Comparison

Key Findings:

- Photoresists : THFMA’s low moisture content (<0.1 ppb) outperforms linear esters in moisture-sensitive processes .

- Dental Materials: THFMA’s curing speed surpasses bulkier esters like nonyl methacrylate, which hinder polymerization kinetics .

- Toxicity : THFMA and its pyran analogue are preferred over long-chain esters in regulated industries due to lower bioaccumulation risks .

Volatility and Detection in Food Matrices

THFMA has been identified as a volatile component in lamb meat (1.00 abundance in intensive farming systems) and tamarillo (77.4 ± 7.6 abundance in ripe fruit) . Comparatively, butanoic acid esters (e.g., butanoic acid, 2-propenyl ester) show lower retention indices (1183 vs. THFMA’s 1297), indicating THFMA’s higher polarity and interaction with GC columns .

生物活性

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, commonly known as tetrahydrofurfuryl methacrylate (CAS No. 2455-24-5), is an important compound in both industrial and biological contexts. Its structure, characterized by the presence of a methacrylic acid moiety and a tetrahydrofurfuryl group, imparts unique properties that influence its biological activity. This article reviews the compound's biological activity, including its mechanisms of action, toxicity profiles, and potential applications in medicine and industry.

- Molecular Formula: C₉H₁₄O₃

- Molecular Weight: 170.2057 g/mol

- IUPAC Name: this compound

- Common Names: Tetrahydrofurfuryl methacrylate, Sartomer SR 203

Biological Activity Overview

The biological activity of tetrahydrofurfuryl methacrylate has been explored in various studies, primarily focusing on its potential as a skin sensitizer and its effects on human health.

Toxicity and Sensitization

Recent evaluations have indicated that tetrahydrofurfuryl methacrylate exhibits significant skin sensitization potential. In dermal irritation studies conducted on rabbits, visible necrosis was observed following short exposure periods, indicating corrosive properties . The compound has also been linked to allergic reactions in humans, particularly among individuals with high exposure in professional settings such as nail salons .

Table 1: Summary of Toxicity Studies

| Study Type | Organism | Findings |

|---|---|---|

| Dermal Irritation | Rabbit | Visible necrosis after ≤4-hour exposure |

| Sensitization Test | Humans | High rates of positive patch test results (up to 79.5%) in exposed individuals |

The mechanism of action for tetrahydrofurfuryl methacrylate primarily involves its interaction with skin proteins leading to sensitization. The compound can undergo hydrolysis to yield methacrylic acid and tetrahydrofurfuryl alcohol, which may contribute to its irritative effects . The formation of reactive metabolites is hypothesized to play a role in the induction of allergic responses.

Case Studies

Several retrospective studies have documented cases of sensitization associated with the use of products containing tetrahydrofurfuryl methacrylate. For instance:

- Study on Nail Salon Workers : A study reported that salon workers frequently exposed to nail products containing this ester exhibited a higher incidence of allergic contact dermatitis compared to the general population .

- Patch Testing : In clinical settings, patch tests revealed a significant percentage of positive reactions among individuals with occupational exposure, highlighting the need for caution in handling products containing this compound .

Industrial Applications

Tetrahydrofurfuryl methacrylate is widely used in the production of polymers and resins due to its ability to polymerize under UV light or heat. It serves as a key component in coatings, adhesives, and sealants. Its unique properties make it valuable for creating materials with specific mechanical and chemical resistance characteristics.

常见问题

Q. What are the established synthetic routes for 2-methyl-2-propenoic acid tetrahydro-2-furanyl ester, and how can purity be optimized?

The compound is typically synthesized via esterification of methacrylic acid with tetrahydrofurfuryl alcohol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions . Key optimization steps include:

- Stoichiometric control : A 1:1 molar ratio of methacrylic acid to tetrahydrofurfuryl alcohol minimizes side reactions.

- Purity assurance : Distillation under reduced pressure (e.g., 0.1–1 mmHg at 80–90°C) removes unreacted monomers.

- Characterization : Confirm purity via gas chromatography-mass spectrometry (GC-MS) (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 5.6–6.1 ppm for vinyl protons) .

Q. What spectroscopic methods are most effective for characterizing this monomer?

- NMR : ¹H and ¹³C NMR identify structural features (e.g., tetrahydrofuran ring protons at δ 1.5–4.0 ppm, ester carbonyl at ~170 ppm in ¹³C) .

- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) confirm ester and methacrylate groups .

- Mass spectrometry : Molecular ion peak at m/z 170.21 (C₉H₁₄O₃) .

Advanced Research Questions

Q. How do copolymerization kinetics with vinyl acetate or 2-ethylhexyl acrylate influence polymer properties?

In copolymer systems (e.g., with ethenyl acetate), reactivity ratios (r₁, r₂) dictate sequence distribution. For example:

- Kinetic studies : Use differential scanning calorimetry (DSC) to monitor conversion rates. The Mayo-Lewis equation models monomer incorporation .

- Thermal properties : Glass transition temperature (T_g) increases with higher tetrahydrofurfuryl methacrylate content due to steric hindrance from the cyclic ether group .

- Mechanical behavior : Polymers with >20% tetrahydrofurfuryl methacrylate show enhanced flexibility (storage modulus <1 GPa via DMA) .

Q. What strategies resolve contradictions in reported polymerization rates under varying initiator systems?

Discrepancies in rate constants (e.g., AIBN vs. benzoyl peroxide) arise from initiation efficiency and solvent polarity:

- Controlled experiments : Use dilatometry or real-time FT-IR to compare initiation rates in toluene vs. DMF.

- Radical stability : Bulky tetrahydrofuran groups reduce termination rates, favoring higher molecular weights (GPC: M_w = 50–100 kDa) .

- Data reconciliation : Apply the Arrhenius equation to normalize temperature effects (activation energy ~80 kJ/mol) .

Q. How does the tetrahydrofuran ring impact hydrolytic stability in biomedical applications?

- Hydrolysis resistance : The cyclic ether group reduces water permeability compared to linear alkyl methacrylates (e.g., methyl methacrylate). Accelerated aging tests (pH 7.4, 37°C) show <5% mass loss after 30 days .

- Structure-property modeling : Molecular dynamics simulations correlate ring rigidity with reduced swelling ratios (<10% in aqueous media) .

Methodological Guidance

6. Designing experiments to evaluate photopolymerization efficiency for UV-curable coatings:

- Formulation : Blend with 1–5% photoinitiator (e.g., Irgacure 819) and triethylene glycol diacrylate crosslinker.

- Curing kinetics : Use photo-DSC to measure enthalpy (ΔH ≈ 300 J/g) and gel time (<10 s under 365 nm UV) .

- Performance metrics : Test hardness (ASTM D3363) and adhesion (ASTM D3359) post-curing.

7. Analyzing thermal degradation mechanisms via TGA-FTIR:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。